![molecular formula C12H10FN5S B2353794 7-((4-fluorobenzyl)thio)-3-méthyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine CAS No. 1060203-30-6](/img/structure/B2353794.png)

7-((4-fluorobenzyl)thio)-3-méthyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

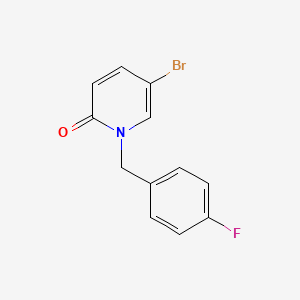

7-((4-fluorobenzyl)thio)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the triazole and pyrimidine rings in the structure contributes to its unique chemical properties and biological activities.

Applications De Recherche Scientifique

7-((4-fluorobenzyl)thio)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine has been studied for various scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

Industry: Utilized in the development of new materials and catalysts.

Mécanisme D'action

Target of Action

The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, particularly the transition from the G1 phase to the S phase .

Mode of Action

The compound interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal progression of the cell cycle, leading to a halt in cell proliferation

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle progression pathway . CDK2 is responsible for phosphorylating key proteins that regulate the cell cycle.

Result of Action

The inhibition of CDK2 by this compound leads to a significant reduction in cell proliferation . This can result in the death of cancer cells, as they rely heavily on rapid and uncontrolled cell division for their growth .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 7-((4-fluorobenzyl)thio)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-fluorobenzyl chloride with thiourea to form 4-fluorobenzylthiourea. This intermediate is then reacted with 3-methyl-1H-[1,2,3]triazole-4-carboxylic acid under cyclization conditions to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times .

Analyse Des Réactions Chimiques

Types of Reactions

7-((4-fluorobenzyl)thio)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine undergoes various chemical reactions, including:

Oxidation: The sulfur atom in the thioether group can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can undergo reduction reactions, particularly at the triazole ring.

Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Reduced triazole derivatives.

Substitution: Substituted benzyl derivatives.

Comparaison Avec Des Composés Similaires

Similar Compounds

1,2,3-triazolo[4,5-d]pyrimidine derivatives: These compounds share the triazolopyrimidine core and exhibit similar biological activities.

4-fluorobenzyl derivatives: Compounds with the 4-fluorobenzyl group also show comparable chemical reactivity and biological properties.

Uniqueness

7-((4-fluorobenzyl)thio)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine is unique due to the combination of the triazole and pyrimidine rings with the 4-fluorobenzylthio group. This unique structure contributes to its distinct chemical properties and biological activities, making it a valuable compound for research and development .

Propriétés

IUPAC Name |

7-[(4-fluorophenyl)methylsulfanyl]-3-methyltriazolo[4,5-d]pyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10FN5S/c1-18-11-10(16-17-18)12(15-7-14-11)19-6-8-2-4-9(13)5-3-8/h2-5,7H,6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBZQGQMWAOEGSI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=NC=N2)SCC3=CC=C(C=C3)F)N=N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10FN5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(4-Fluorophenyl)methoxy]-3-nitrobenzene](/img/structure/B2353719.png)

![2-[1-(Phenylsulfonyl)-4-piperidinyl]-1,3-benzothiazole](/img/structure/B2353723.png)

![2-{1-[(4-Fluorophenyl)sulfonyl]-4-piperidinyl}-1,3-benzothiazole](/img/structure/B2353724.png)

![2-[4-(propan-2-yl)phenyl]-2H-1,2,3-benzotriazol-5-amine](/img/structure/B2353725.png)

![4-acetyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzamide](/img/structure/B2353727.png)

![2-((2-(azepan-1-yl)-2-oxoethyl)thio)-3-phenyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2353734.png)

![3-({1-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl}(methyl)amino)pyrazine-2-carbonitrile](/img/structure/B2353737.png)

![7-[(2-chlorophenyl)methyl]-1-ethyl-3,9-dimethyl-5,7,9-trihydro-4H-1,2,4-triazi no[4,3-h]purine-6,8-dione](/img/new.no-structure.jpg)